molecular formula C22H28FN3O3S B2753416 N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)pentanamide CAS No. 478260-28-5

N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)pentanamide

Cat. No.: B2753416
CAS No.: 478260-28-5
M. Wt: 433.54
InChI Key: JAPSLKCYGKQIAM-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)pentanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a 4-methylphenylsulfonyl group and a 3-fluoro-4-phenylpentanamide moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)pentanamide typically involves multiple steps, starting with the preparation of the piperazine derivativeThe reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)pentanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring and sulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)cyclopropanecarboxamide
  • 3-fluoro-4-nitrophenol

Uniqueness

N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)pentanamide stands out due to its unique combination of a fluoro group, a sulfonyl-substituted piperazine ring, and a phenylpentanamide moiety. This structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[3-fluoro-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]phenyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O3S/c1-3-4-5-22(27)24-18-8-11-21(20(23)16-18)25-12-14-26(15-13-25)30(28,29)19-9-6-17(2)7-10-19/h6-11,16H,3-5,12-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPSLKCYGKQIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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